Cas no 2229178-08-7 (1-2-nitro-4-(trifluoromethyl)phenylprop-2-en-1-one)

1-2-Nitro-4-(trifluoromethyl)phenylprop-2-en-1-one is a fluorinated aromatic compound featuring a nitro group and a trifluoromethyl substituent on the phenyl ring, conjugated with a propenone moiety. This structure imparts unique reactivity, making it valuable as an intermediate in organic synthesis, particularly for constructing complex heterocycles or fluorinated pharmaceuticals. The electron-withdrawing nitro and trifluoromethyl groups enhance electrophilic character, facilitating nucleophilic substitution or Michael addition reactions. Its rigid aromatic backbone ensures stability under various reaction conditions, while the α,β-unsaturated ketone functionality offers versatility in cyclization or conjugation reactions. The compound’s well-defined molecular architecture makes it suitable for applications in medicinal chemistry and agrochemical research, where precise functionalization is critical.
1-2-nitro-4-(trifluoromethyl)phenylprop-2-en-1-one structure
2229178-08-7 structure
Product Name:1-2-nitro-4-(trifluoromethyl)phenylprop-2-en-1-one
CAS No:2229178-08-7
MF:C10H6F3NO3
MW:245.15475320816
CID:6371140
PubChem ID:157900695
Update Time:2025-05-21

1-2-nitro-4-(trifluoromethyl)phenylprop-2-en-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-2-nitro-4-(trifluoromethyl)phenylprop-2-en-1-one
    • EN300-1954941
    • 1-[2-nitro-4-(trifluoromethyl)phenyl]prop-2-en-1-one
    • 2229178-08-7
    • Inchi: 1S/C10H6F3NO3/c1-2-9(15)7-4-3-6(10(11,12)13)5-8(7)14(16)17/h2-5H,1H2
    • InChI Key: DSDGTXVZQXKMAH-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(C(C=C)=O)=C(C=1)[N+](=O)[O-])(F)F

Computed Properties

  • Exact Mass: 245.02997754g/mol
  • Monoisotopic Mass: 245.02997754g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 335
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 62.9Ų

1-2-nitro-4-(trifluoromethyl)phenylprop-2-en-1-one Pricemore >>

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Additional information on 1-2-nitro-4-(trifluoromethyl)phenylprop-2-en-1-one

Comprehensive Overview of 1-2-nitro-4-(trifluoromethyl)phenylprop-2-en-1-one (CAS No. 2229178-08-7)

1-2-nitro-4-(trifluoromethyl)phenylprop-2-en-1-one (CAS No. 2229178-08-7) is a specialized organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various industries. This compound, characterized by its nitro and trifluoromethyl functional groups, is a subject of interest for researchers and professionals in fields such as pharmaceuticals, agrochemicals, and material science. Its molecular structure, which includes a phenylprop-2-en-1-one backbone, makes it a versatile intermediate for synthesizing more complex molecules.

The growing demand for fluorinated compounds and nitro-aromatics in modern chemistry has placed 1-2-nitro-4-(trifluoromethyl)phenylprop-2-en-1-one at the forefront of innovation. Fluorinated compounds, in particular, are highly sought after due to their stability, bioavailability, and resistance to metabolic degradation. These properties make them invaluable in the development of new drugs, pesticides, and advanced materials. The inclusion of a trifluoromethyl group in this compound enhances its lipophilicity, which is a critical factor in drug design and agrochemical formulations.

One of the most frequently asked questions about 1-2-nitro-4-(trifluoromethyl)phenylprop-2-en-1-one revolves around its synthesis and purification methods. Researchers often search for optimized protocols to produce this compound with high yield and purity. The synthesis typically involves the condensation of appropriate precursors under controlled conditions, followed by meticulous purification steps to isolate the desired product. Advanced techniques such as column chromatography and recrystallization are commonly employed to achieve the required purity levels.

Another hot topic related to this compound is its potential role in green chemistry and sustainable industrial processes. With increasing environmental concerns, industries are actively seeking eco-friendly alternatives to traditional chemical synthesis. 1-2-nitro-4-(trifluoromethyl)phenylprop-2-en-1-one could play a pivotal role in this transition, as researchers explore catalytic methods and solvent-free reactions to minimize waste and reduce energy consumption. This aligns with the global push towards sustainable development goals (SDGs) and the reduction of carbon footprints in chemical manufacturing.

In the pharmaceutical sector, 1-2-nitro-4-(trifluoromethyl)phenylprop-2-en-1-one is being investigated for its potential as a building block in drug discovery. Its unique structure allows for the creation of novel bioactive molecules with enhanced efficacy and reduced side effects. For instance, compounds derived from this intermediate have shown promise in targeting specific enzymes or receptors involved in diseases such as cancer, inflammation, and infectious diseases. The ability to modify its core structure opens up endless possibilities for medicinal chemistry.

Material science is another domain where 1-2-nitro-4-(trifluoromethyl)phenylprop-2-en-1-one finds applications. Its incorporation into polymers and coatings can impart desirable properties such as UV resistance, thermal stability, and chemical inertness. These attributes are particularly valuable in industries like aerospace, automotive, and electronics, where durability and performance under extreme conditions are paramount. Researchers are also exploring its use in the development of advanced nanomaterials and conductive polymers.

The analytical characterization of 1-2-nitro-4-(trifluoromethyl)phenylprop-2-en-1-one is a critical aspect of its study. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are routinely used to confirm its structure and purity. These methods provide invaluable insights into the compound's molecular geometry, functional groups, and potential impurities, ensuring its suitability for further applications.

As the scientific community continues to explore the potential of 1-2-nitro-4-(trifluoromethyl)phenylprop-2-en-1-one, collaborations between academia and industry are expected to accelerate its commercialization. The compound's versatility and adaptability make it a valuable asset in the quest for innovative solutions to contemporary challenges. Whether in drug development, sustainable agriculture, or advanced materials, this compound holds the promise of driving progress across multiple disciplines.

In conclusion, 1-2-nitro-4-(trifluoromethyl)phenylprop-2-en-1-one (CAS No. 2229178-08-7) represents a fascinating area of research with broad implications for science and industry. Its unique chemical profile, combined with the growing demand for fluorinated and nitro-aromatic compounds, positions it as a key player in the future of chemical innovation. By addressing current challenges and leveraging its potential, researchers can unlock new opportunities for advancement in diverse fields.

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